1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene
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Overview
Description
1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . The bromination of benzene derivatives is a common method used in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar electrophilic aromatic substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and phenoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine or bromine-containing reagents are used for the initial bromination of the benzene ring.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-2-methoxy-4-methylbenzene: Similar structure but with a methyl group instead of the octyl chain.
2,4-Dibromo-1-methoxybenzene: Lacks the octyl chain and phenoxy group.
Uniqueness
1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene is unique due to its combination of bromine, methoxy, and phenoxy groups, along with the long octyl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
918778-56-0 |
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Molecular Formula |
C22H28Br2O4 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-[8-(4-methoxyphenoxy)octoxy]benzene |
InChI |
InChI=1S/C22H28Br2O4/c1-25-17-9-11-18(12-10-17)27-13-7-5-3-4-6-8-14-28-22-16-19(23)21(26-2)15-20(22)24/h9-12,15-16H,3-8,13-14H2,1-2H3 |
InChI Key |
TXAYVBQISJTOBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCCOC2=C(C=C(C(=C2)Br)OC)Br |
Origin of Product |
United States |
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